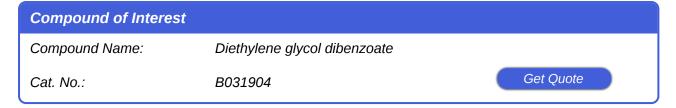


Application of Diethylene Glycol Dibenzoate in 3D Printing Filaments

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Application Note AP-3DP-001

Introduction

Diethylene glycol dibenzoate (DEGDB) is a high-performance, non-phthalate plasticizer known for its excellent compatibility with a wide range of polymers.[1][2] Its high solvency and low volatility make it a compelling candidate for use in thermoplastic filaments for Fused Deposition Modeling (FDM) 3D printing. This application note details the use of DEGDB as a plasticizer for Polylactic Acid (PLA), a biodegradable and widely used 3D printing material, to enhance its flexibility and processability. The addition of plasticizers like DEGDB can mitigate the inherent brittleness of PLA, expanding its applicability for functional prototypes and end-use parts that require greater durability.[3]

Principle

Plasticizers are additives that increase the plasticity or fluidity of a material. In polymers, they work by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature (Tg). This increase in free volume allows the polymer chains to move more freely, resulting in a more flexible and less brittle material. The selection of a suitable plasticizer depends on its compatibility with the polymer, its efficiency in lowering the Tg, and its permanence within the polymer matrix.

Materials and Equipment



- · Polymers:
 - Polylactic Acid (PLA) (e.g., Ingeo™ Biopolymer 4043D)
- Plasticizer:
 - Diethylene Glycol Dibenzoate (DEGDB) (CAS No. 120-55-8)
- Equipment:
 - o Twin-screw extruder with a filament die
 - Filament winder
 - Pelletizer (optional)
 - Differential Scanning Calorimeter (DSC)
 - Universal Testing Machine (UTM) with tensile testing grips
 - Fused Deposition Modeling (FDM) 3D printer
 - Digital calipers
 - Scanning Electron Microscope (SEM)

Experimental Protocols

Protocol 1: Filament Formulation and Extrusion

- Drying: Dry PLA pellets in a vacuum oven at 80°C for 4 hours to remove residual moisture.
- Premixing: Prepare blends of PLA and DEGDB at varying weight percentages (e.g., 0%, 2.5%, 5%, 7.5%, 10%). Manually tumble the pellets and liquid plasticizer in a sealed container for 10 minutes to ensure even coating.
- Extrusion:



- Set the temperature profile of the twin-screw extruder. A typical profile for PLA is 160°C (feed zone) to 190°C (die).
- Feed the premixed blend into the extruder hopper.
- Extrude the molten polymer through a 1.75 mm diameter die.
- Cool the extruded filament in a water bath.
- Use a laser diameter gauge to monitor and maintain a consistent filament diameter.
- Wind the filament onto a spool.
- Annealing (Optional): To reduce internal stresses, the spooled filament can be annealed in an oven at a temperature below the glass transition temperature of the blend.

Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)

- Sample Preparation: Prepare 5-10 mg samples of each filament formulation in hermetically sealed aluminum pans.
- DSC Analysis:
 - Heat the samples from 25°C to 200°C at a rate of 10°C/min to erase thermal history.
 - Cool the samples to 25°C at a rate of 10°C/min.
 - Reheat the samples to 200°C at a rate of 10°C/min.
- Data Analysis: Determine the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm) from the second heating scan.

Protocol 3: Mechanical Testing of 3D Printed Specimens

• 3D Printing:



- Using the extruded filaments, print tensile test specimens (dog-bone shape) according to ASTM D638 standard on an FDM 3D printer.
- Use consistent printing parameters (e.g., nozzle temperature: 210°C, bed temperature: 60°C, print speed: 50 mm/s, infill: 100%).
- Tensile Testing:
 - Condition the printed specimens at 23°C and 50% relative humidity for 24 hours.
 - Perform tensile testing on the specimens using a Universal Testing Machine (UTM) at a crosshead speed of 5 mm/min.
- Data Analysis: Determine the tensile strength, Young's modulus, and elongation at break for each formulation.

Data Presentation

The following tables summarize the expected effects of DEGDB on the thermal and mechanical properties of PLA filaments.

Table 1: Thermal Properties of PLA-DEGDB Blends

DEGDB Content (wt%)	Glass Transition Temperature (Tg) (°C)	Cold Crystallization Temperature (Tcc) (°C)	Melting Temperature (Tm) (°C)
0	60.5	115.2	152.3
2.5	55.2	108.9	151.8
5.0	50.1	102.5	151.1
7.5	45.8	98.7	150.5
10.0	41.3	95.1	149.9

Table 2: Mechanical Properties of 3D Printed PLA-DEGDB Specimens



DEGDB Content (wt%)	Tensile Strength (MPa)	Young's Modulus (GPa)	Elongation at Break (%)
0	65	3.5	3
2.5	58	3.1	8
5.0	52	2.6	15
7.5	45	2.1	25
10.0	38	1.7	40

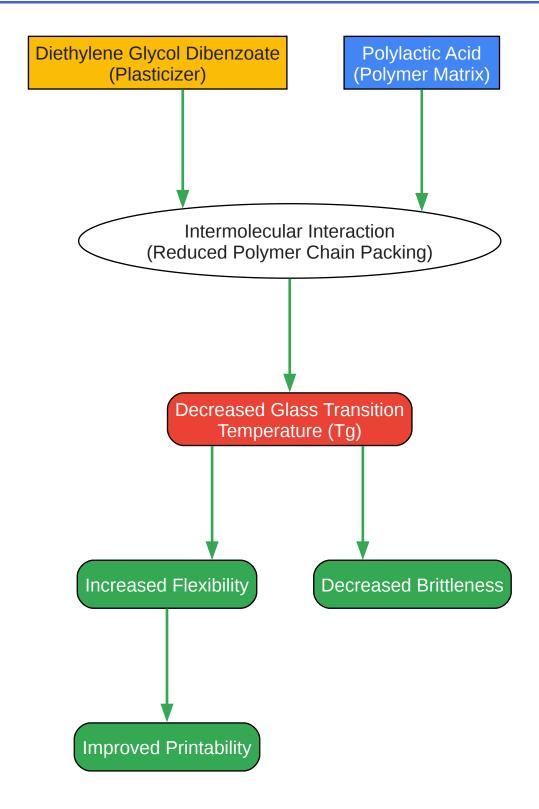
Visualizations



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Caption: Experimental workflow for the preparation and characterization of DEGDB-plasticized 3D printing filaments.





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Caption: Logical relationship of DEGDB's plasticizing effect on PLA.

Discussion



The incorporation of **Diethylene Glycol Dibenzoate** into PLA filaments demonstrates a clear plasticizing effect. The data indicates a dose-dependent decrease in the glass transition temperature, which is a hallmark of effective plasticization. This reduction in Tg corresponds to a significant improvement in the ductility of the 3D printed parts, as evidenced by the substantial increase in the elongation at break.

While the flexibility is enhanced, there is a corresponding decrease in tensile strength and Young's modulus. This trade-off is typical for plasticized polymers and should be considered when designing parts for specific applications. Researchers and engineers can tailor the mechanical properties of the final printed object by adjusting the concentration of DEGDB in the filament formulation.

Conclusion

Diethylene Glycol Dibenzoate is an effective plasticizer for Polylactic Acid, significantly improving its flexibility and making it suitable for a broader range of 3D printing applications. The provided protocols offer a framework for the formulation, extrusion, and characterization of DEGDB-plasticized PLA filaments. The presented data highlights the tunable nature of the material properties, allowing for the development of customized filaments for specific end-use requirements.

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- To cite this document: BenchChem. [Application of Diethylene Glycol Dibenzoate in 3D Printing Filaments]. BenchChem, [2025]. [Online PDF]. Available at:



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